molecular formula C15H19N3O2 B11047508 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No.: B11047508
M. Wt: 273.33 g/mol
InChI Key: MJUFSZPPLGLJQG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine is a complex organic compound that features both a benzodioxin and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Imidazole Group: This step might involve the alkylation of imidazole with a suitable halide precursor.

    Final Coupling: The final step would involve coupling the benzodioxin and imidazole intermediates through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and benzodioxin moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The benzodioxin moiety might interact with various proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H19N3O2/c1(6-18-7-5-17-12-18)4-16-11-13-2-3-14-15(10-13)20-9-8-19-14/h2-3,5,7,10,12,16H,1,4,6,8-9,11H2

InChI Key

MJUFSZPPLGLJQG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCCCN3C=CN=C3

Origin of Product

United States

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